2-Isopropylbenzenethiol
Overview
Description
2-Isopropylbenzenethiol, also known as 2-Isopropylthiophenol, is an organic compound with the molecular formula C9H12S. It is a derivative of benzenethiol, where an isopropyl group is attached to the second carbon of the benzene ring. This compound is known for its distinct sulfurous odor and is used in various chemical applications .
Preparation Methods
2-Isopropylbenzenethiol can be synthesized through several methods. One common synthetic route involves the reaction of isopropylbenzene with sulfur and a reducing agent such as zinc or iron. The reaction typically occurs under reflux conditions in the presence of a solvent like ethanol or toluene. The product is then purified through distillation or recrystallization .
Industrial production methods often involve the use of catalytic hydrogenation of isopropylbenzene sulfonyl chloride in the presence of a palladium catalyst. This method provides a high yield of this compound and is suitable for large-scale production .
Chemical Reactions Analysis
2-Isopropylbenzenethiol undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, sodium borohydride, and various halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Isopropylbenzenethiol involves its interaction with thiol groups in proteins and enzymes. The compound can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This interaction can affect various molecular targets and pathways, making it useful in the study of enzyme mechanisms and protein function .
Comparison with Similar Compounds
2-Isopropylbenzenethiol can be compared with other similar compounds such as:
Benzenethiol: The parent compound without the isopropyl group.
4-Isopropylbenzenethiol: A positional isomer where the isopropyl group is attached to the fourth carbon of the benzene ring.
2-Methylbenzenethiol: A similar compound with a methyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific steric and electronic properties, which influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
2-propan-2-ylbenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-7(2)8-5-3-4-6-9(8)10/h3-7,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDRUXIMTJVXFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211670 | |
Record name | Benzenethiol, 2-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6262-87-9 | |
Record name | Benzenethiol, 2-(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006262879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6262-87-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47204 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenethiol, 2-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenethiol, 2-(1-methylethyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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